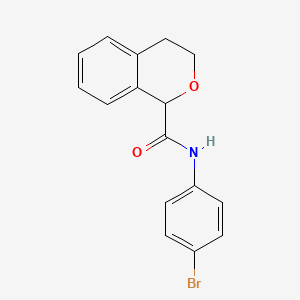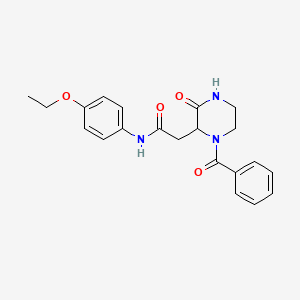
N-(4-methoxyphenyl)-1-methyl-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Vue d'ensemble
Description
N-(4-methoxyphenyl)-1-methyl-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide, also known as harmaline, is a naturally occurring beta-carboline alkaloid found in various plant species, including Peganum harmala, Banisteriopsis caapi, and Passiflora incarnata. Harmaline has been used in traditional medicine for its psychoactive effects, including hallucinations and altered states of consciousness. In recent years, harmaline has gained attention in scientific research for its potential therapeutic applications.
Mécanisme D'action
Harmaline works by inhibiting the enzyme monoamine oxidase (MAO), which is responsible for breaking down neurotransmitters such as serotonin and dopamine. By inhibiting MAO, N-(4-methoxyphenyl)-1-methyl-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide increases the levels of these neurotransmitters in the brain, leading to its psychoactive effects. Harmaline has also been shown to have other mechanisms of action, including its ability to activate the sigma-1 receptor and modulate the activity of ion channels.
Biochemical and Physiological Effects:
Harmaline has been shown to have a range of biochemical and physiological effects, including its ability to induce tremors, increase heart rate and blood pressure, and alter the activity of various neurotransmitter systems. Harmaline has also been shown to have antioxidant and anti-inflammatory properties, making it a potential treatment for oxidative stress and inflammation-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Harmaline has several advantages for use in lab experiments, including its availability and relatively low cost compared to other psychoactive substances. However, N-(4-methoxyphenyl)-1-methyl-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide also has several limitations, including its narrow therapeutic window and potential for toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety and accuracy of experiments involving N-(4-methoxyphenyl)-1-methyl-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide.
Orientations Futures
There are several potential future directions for research on N-(4-methoxyphenyl)-1-methyl-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide, including its potential as a treatment for neurodegenerative diseases, cancer, and psychiatric disorders. Further research is needed to fully understand the mechanisms of N-(4-methoxyphenyl)-1-methyl-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide's effects and to develop safe and effective dosing protocols for its use in clinical settings. Additionally, N-(4-methoxyphenyl)-1-methyl-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide's potential as a tool for studying altered states of consciousness and consciousness itself warrants further investigation.
Applications De Recherche Scientifique
Harmaline has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and psychiatry. In neurology, N-(4-methoxyphenyl)-1-methyl-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has been shown to have neuroprotective and neuroregenerative effects, making it a potential treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. In oncology, N-(4-methoxyphenyl)-1-methyl-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has been studied for its anti-cancer properties, including its ability to induce apoptosis in cancer cells. In psychiatry, N-(4-methoxyphenyl)-1-methyl-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has been used in studies of altered states of consciousness, including its potential as a treatment for depression and anxiety.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-19-17(16-5-3-4-6-18(16)22-19)11-12-23(13)20(24)21-14-7-9-15(25-2)10-8-14/h3-10,13,22H,11-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCQKMWHKAZJLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1C(=O)NC3=CC=C(C=C3)OC)C4=CC=CC=C4N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-1-methyl-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)-N-(4-ethylphenyl)acetamide](/img/structure/B4178693.png)
![N-benzyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide](/img/structure/B4178701.png)
![ethyl 7-oxo-2-(phenoxymethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4178703.png)
![N-ethyl-6-{[6-(2-phenoxyethoxy)-3-pyridazinyl]oxy}-1,3,5-triazine-2,4-diamine](/img/structure/B4178709.png)
![2-chloro-N-({[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]amino}carbonothioyl)-5-iodobenzamide](/img/structure/B4178716.png)
![12-[4-(methylthio)phenyl]-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4178717.png)


![N-(2-benzoyl-4-chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4178735.png)
![6-[2,4-dimethyl-6-(1H-pyrazol-1-yl)phenyl]-3,5-dihydroimidazo[4,5-f]benzimidazol-2(1H)-one](/img/structure/B4178748.png)
![3-(benzylthio)-5-butyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4178768.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B4178774.png)

![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4178785.png)